molecular formula C11H8ClNO2 B2559286 (E)-(4-chlorophenyl)(2-furyl)methanone oxime CAS No. 91182-78-4

(E)-(4-chlorophenyl)(2-furyl)methanone oxime

Cat. No.: B2559286
CAS No.: 91182-78-4
M. Wt: 221.64
InChI Key: RCXDTBNVQYEHKQ-ACCUITESSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of (E)-(4-chlorophenyl)(2-furyl)methanone oxime follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound is characterized by its empirical formula C11H8ClNO2, which indicates the presence of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined as 221.64 grams per mole, providing essential data for analytical and synthetic applications.

The systematic name reflects the compound's structural complexity, beginning with the (E)-designation that specifies the stereochemical configuration around the oxime double bond. The 4-chlorophenyl component indicates a benzene ring with chlorine substitution at the para position, while the 2-furyl moiety represents a furan ring attached at the second carbon position. The methanone oxime functionality describes the central ketoxime group that connects these two aromatic systems. This naming convention ensures unambiguous identification of the compound's structure and stereochemistry.

The compound has been assigned the MDL number MFCD07658209 and the CAS registry number 91182-78-4, providing standardized identification codes for chemical databases and regulatory purposes. The PubChem Substance ID 329827401 further facilitates electronic database searches and cross-referencing. These identification numbers are crucial for researchers accessing chemical literature and commercial suppliers, ensuring accurate compound identification across different platforms and databases.

Property Value Reference
Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
MDL Number MFCD07658209
CAS Number 91182-78-4
PubChem Substance ID 329827401

Stereochemical Configuration and Geometrical Isomerism

The stereochemical configuration of this compound represents a fundamental aspect of its molecular identity, particularly regarding the geometrical isomerism around the oxime functional group. The E-configuration designation indicates that the highest priority substituents on either side of the carbon-nitrogen double bond are positioned on opposite sides of the molecule. This geometrical arrangement significantly influences the compound's physical properties, chemical reactivity, and biological activity compared to its hypothetical Z-isomer counterpart.

Research on related heterocyclic ketoximes has demonstrated that the preferred stereochemical configuration depends heavily on the electronic and steric properties of the substituent groups. In the case of furan-containing oximes, studies have shown that 2-acetylfuran oxime preferentially exists as the E-isomer, suggesting that furan-containing systems have an inherent tendency toward this configuration. The electronic properties of the furan ring, including its electron-rich nature and aromatic character, contribute to stabilizing the E-configuration through favorable orbital interactions and reduced steric hindrance.

The presence of the 4-chlorophenyl group adds additional complexity to the stereochemical considerations. The electron-withdrawing nature of the chlorine substituent influences the electronic distribution around the oxime functionality, potentially affecting the relative stability of different geometrical isomers. The para-positioning of the chlorine atom minimizes direct steric interactions with the oxime group while maintaining significant electronic influence through resonance and inductive effects.

Quantum chemical calculations on similar heterocyclic ketoxime systems have revealed important insights into the energetic differences between E and Z isomers. These computational studies examine parameters such as total energy, dipole moment, highest occupied molecular orbital energy, and lowest unoccupied molecular orbital energy to understand the preferred geometrical configuration. The theoretical calculations generally support experimental observations regarding isomer preference in furan-containing oxime systems.

Comparative Analysis of E/Z Isomer Stability

The relative stability of E and Z isomers in (4-chlorophenyl)(2-furyl)methanone oxime systems can be understood through comprehensive analysis of electronic, steric, and thermodynamic factors. Research on analogous five-membered heterocyclic ketoximes has demonstrated significant variations in isomer preference depending on the specific heteroaromatic system involved. For furan-containing oximes, the E-configuration consistently emerges as the more stable form, contrasting with pyrrole oximes that prefer the Z-configuration and thiophene oximes that exist as mixtures of both isomers.

The enhanced stability of the E-isomer in furan-containing systems arises from several contributing factors. The oxygen atom in the furan ring creates a favorable electronic environment that minimizes unfavorable interactions with the oxime hydroxyl group in the E-configuration. Additionally, the smaller size of the oxygen atom compared to sulfur or nitrogen in other heterocycles reduces steric hindrance and allows for optimal molecular geometry. The aromatic character of the furan ring also contributes to overall molecular stability through extended conjugation effects.

Density functional theory calculations on related heterocyclic ketoxime systems have provided quantitative insights into the energetic differences between geometrical isomers. These theoretical studies examine various molecular parameters including dipole moments, frontier orbital energies, and total molecular energies to predict isomer stability. The computational results consistently indicate that electronic factors play a dominant role in determining isomer preference, with steric considerations being secondary but still significant.

The 4-chlorophenyl substituent introduces additional complexity to the stability analysis through its dual electronic effects. The chlorine atom's electron-withdrawing properties influence the electron density distribution around the oxime functionality, potentially stabilizing the E-configuration through favorable electrostatic interactions. The aromatic nature of the chlorophenyl ring also contributes to overall molecular stability through π-π interactions and extended conjugation with the oxime π-system.

Isomer Type Relative Stability Contributing Factors
E-Configuration Higher Favorable electronics, reduced steric hindrance
Z-Configuration Lower Unfavorable steric interactions, electronic repulsion

Crystal Structure Determination via X-Ray Diffraction

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of this compound. The technique involves exposing crystalline samples to monochromatic X-ray radiation and analyzing the resulting diffraction patterns to determine atomic positions and bond lengths with high precision. For organic molecules of this complexity, crystal structures provide essential information about molecular conformation, intermolecular interactions, and packing efficiency in the solid state.

The crystallization process for oxime compounds typically requires careful selection of appropriate solvents and crystallization conditions to obtain high-quality single crystals suitable for diffraction analysis. Research on related heterocyclic oximes has demonstrated that mixed solvent systems, such as ethyl acetate with petroleum ether or carbon tetrachloride with petroleum ether, often provide optimal crystallization conditions. The choice of solvent system significantly influences crystal quality, with factors such as solubility, evaporation rate, and molecular interactions all playing crucial roles in crystal formation.

X-ray diffraction data collection involves mounting the crystal on a goniometer and systematically recording diffraction intensities at multiple orientations. Modern diffractometers equipped with charge-coupled device detectors enable rapid data collection with high precision and resolution. The resulting diffraction data undergoes extensive processing including indexing, integration, and scaling to produce structure factors that contain the essential information for structure determination.

The structure solution process utilizes computational methods such as direct methods or Patterson techniques to generate initial atomic position estimates. Subsequent refinement procedures employ least-squares optimization to minimize differences between observed and calculated structure factors, ultimately producing a detailed three-dimensional model of the molecular structure. The quality of the final structure is assessed through reliability indices such as R-factors, which indicate the agreement between experimental and calculated data.

Crystal packing analysis reveals important information about intermolecular interactions, including hydrogen bonding patterns, aromatic stacking interactions, and halogen bonding involving the chlorine substituent. These non-covalent interactions significantly influence the physical properties of the crystalline material, including melting point, solubility, and mechanical properties. Understanding these solid-state interactions is crucial for applications in pharmaceutical development and materials science.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. The technique enables precise identification of different carbon and hydrogen environments within the molecule, confirming the proposed structure and stereochemical configuration. For related furan-containing oximes, characteristic chemical shifts and coupling patterns have been extensively documented, providing valuable reference data for structural assignments.

Proton nuclear magnetic resonance spectra of furan-containing oximes typically exhibit distinctive signals for the furan ring protons, which appear as a characteristic pattern in the aromatic region. The furan ring protons show specific coupling patterns that distinguish them from other aromatic systems, with the 3-position proton typically appearing as a doublet and the 4-position proton showing complex multiplicities due to coupling with adjacent protons. The oxime proton, when present, appears as a broad signal that may exchange with deuterium in deuterated solvents.

The 4-chlorophenyl substituent contributes additional complexity to the nuclear magnetic resonance spectrum through its symmetrical substitution pattern. The aromatic protons appear as two sets of equivalent signals corresponding to the ortho and meta positions relative to the chlorine substituent. The para-disubstitution pattern creates a distinctive splitting pattern that confirms the regiochemistry of chlorine substitution. Integration ratios provide quantitative confirmation of the proposed molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through analysis of all carbon environments within the molecule. The carbonyl carbon of the oxime functionality typically appears in the characteristic region between 150-170 parts per million, while the aromatic carbons of both the furan and chlorophenyl rings show distinctive chemical shifts based on their electronic environments. The chlorine substituent significantly affects the chemical shifts of nearby carbon atoms through both inductive and resonance effects.

Infrared spectroscopy provides essential functional group identification through characteristic vibrational frequencies. The oxime functionality exhibits distinctive stretching vibrations for the carbon-nitrogen double bond, typically appearing around 1630 wavenumbers, and the nitrogen-oxygen bond with associated hydroxyl stretching around 955 wavenumbers. The furan ring contributes characteristic vibrational modes in the fingerprint region, while the chlorophenyl substitution affects the aromatic carbon-carbon stretching frequencies.

Ultraviolet-visible spectroscopy reveals important information about the electronic structure and conjugation effects within the molecule. The extended conjugation system involving the furan ring, oxime functionality, and chlorophenyl substituent creates characteristic absorption bands that reflect the electronic transitions between molecular orbitals. The electron-withdrawing nature of the chlorine substituent and the electron-rich character of the furan ring create an interesting push-pull electronic system that influences the absorption spectrum.

Spectroscopic Technique Key Observations Structural Information
Proton Nuclear Magnetic Resonance Furan ring pattern, aromatic signals Stereochemistry confirmation
Carbon-13 Nuclear Magnetic Resonance Carbonyl signal, aromatic carbons Electronic environment analysis
Infrared Oxime C=N stretch (~1630 cm⁻¹) Functional group identification
Ultraviolet-Visible Conjugated system absorption Electronic structure insights

Properties

IUPAC Name

(NE)-N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-9-5-3-8(4-6-9)11(13-14)10-2-1-7-15-10/h1-7,14H/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXDTBNVQYEHKQ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=NO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C(=N/O)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-chlorophenyl)(2-furyl)methanone oxime typically involves the reaction of (4-chlorophenyl)(2-furyl)methanone with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

(E)-(4-chlorophenyl)(2-furyl)methanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-(4-chlorophenyl)(2-furyl)methanone oxime has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (E)-(4-chlorophenyl)(2-furyl)methanone oxime involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Substituent Effects on Physical and Chemical Properties

The chlorophenyl and furan groups in the target compound contrast with substituents in analogous oximes, leading to differences in steric bulk, electronic effects, and solubility. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Selected Oximes
Compound Name Molecular Formula Molecular Weight Substituents Key Properties
(E)-(4-Chlorophenyl)(2-furyl)methanone oxime C₁₁H₈ClNO₂ 221.64 4-Cl-C₆H₄, 2-furyl Moderate steric hindrance, polar
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone O-morpholine-4-carbonyl oxime C₂₀H₂₁ClN₂O₅ 404.84 3,4-di-OCH₃-C₆H₃, morpholine MP: 130–134°C; high polarity
Bis(2-(benzyloxy)phenyl)methanone oxime C₂₇H₂₂Br₂NO₂ 552.28 2-OBn-C₆H₄, Br High steric hindrance; lower reactivity
(4-Chlorophenyl)(4-methoxyphenyl)methanamine C₁₄H₁₃ClN₂O 260.72 4-Cl-C₆H₄, 4-OCH₃-C₆H₄ Reduced oxime reactivity; antituburculosis activity
Key Observations:
  • Steric Effects: Bulky substituents (e.g., benzyloxy or bromine in bis(2-(benzyloxy)phenyl)methanone oxime) reduce reaction yields in allylation due to hindered nucleophilic attack . The target compound’s furyl group imposes moderate steric demands, enabling higher reactivity in enantioselective syntheses .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the carbonyl carbon, favoring oxime formation. Methoxy groups (electron-donating) in dimethoxy-substituted analogs increase solubility but reduce electrophilicity .

Reactivity in Enantioselective Allylation

The target compound’s allylation performance was compared to diphenylmethanone oxime (60) and bis(2-bromophenyl)methanone oxime (68):

  • Diphenylmethanone oxime (60): Achieved 92% enantiomeric excess (ee) with (E)-1,3-diphenylallyl acetate due to low steric hindrance .
  • Bis(2-bromophenyl)methanone oxime (68): Lower yields (<50%) and poor ee due to bulky bromine substituents .

Thermal Stability and Crystallography

  • Decomposition Temperatures: Oximes like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, stabilized by hydrogen bonding . The target compound’s stability is uncharacterized but likely lower due to fewer H-bond donors.
  • Crystal Packing: Piperidine-containing oximes (e.g., [1-(2,5-dichlorobenzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime) adopt chair conformations stabilized by O–H···O and C–H···π interactions . The furyl group in the target compound may promote π-stacking but lacks sulfonyl groups for strong H-bonding.

Biological Activity

(E)-(4-chlorophenyl)(2-furyl)methanone oxime is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a furyl moiety , linked through a methanone functional group that is modified by an oxime (-C=N-OH) group. This structural configuration influences its reactivity and biological profile.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound may serve as a potential therapeutic agent against bacterial infections. However, comprehensive studies are required to fully elucidate its effectiveness and mechanisms of action .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE) , an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. Preliminary studies indicate promising results, with further research needed to determine the exact mechanism and efficacy of this inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorinated aromatic ring enhances lipophilicity, which may improve membrane permeability and bioavailability. Comparative analysis with similar compounds reveals that modifications in substituents can significantly impact biological activity.

Compound NameStructure FeaturesBiological Activity
4-ChloroacetophenoneChlorobenzene ring with acetophenoneAntimicrobial
2-FuraldehydeFuran ring with aldehyde functionalityAntioxidant
BenzophenoneTwo phenolic rings connected by a carbonyl groupPhotoprotective
4-ChlorobenzaldehydeChlorobenzene ring with aldehyde functionalityAntimicrobial

This table illustrates how structural variations influence the biological activities of compounds related to this compound .

Case Studies

Several studies have highlighted the biological potential of similar compounds:

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of various derivatives against Gram-positive and Gram-negative bacteria, demonstrating that compounds with electron-withdrawing groups exhibited enhanced activity .
  • AChE Inhibition : Another investigation focused on pyrazoline derivatives, revealing that halogenated substitutions in phenyl rings significantly enhanced AChE inhibitory activity, suggesting similar potential for this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-(4-chlorophenyl)(2-furyl)methanone oxime, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of (4-chlorophenyl)(2-furyl)methanone with hydroxylamine under controlled pH (e.g., ethanol/NaOH). Optimization includes varying temperature (60–80°C), stoichiometric ratios (1:1.2 ketone:NH2_2OH·HCl), and reaction time (4–12 hrs). Metal catalysts (e.g., Pd, Cu) may enhance regioselectivity in analogous oxime syntheses, as seen in palladium-catalyzed Si–C bond activation . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the E-isomer.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography provides definitive stereochemical confirmation, as demonstrated for structurally similar oximes (e.g., (E)-1-(4-aminophenyl)ethanone oxime) .
  • NMR : 1^1H NMR distinguishes E/Z isomers via oxime proton shifts (E: δ 8.5–9.5 ppm; Z: δ 7.5–8.5 ppm). 13^{13}C NMR confirms carbonyl conversion to oxime (C=O at ~200 ppm replaced by C=N at ~150 ppm).
  • IR : Strong C=N stretch near 1640 cm1^{-1} and O–H stretch (3200–3400 cm1^{-1}) validate oxime formation .

Advanced Research Questions

Q. How does the stereochemistry (E/Z isomerism) of the oxime group influence the compound’s reactivity and biological activity?

  • Methodological Answer : The E-isomer often exhibits higher stability due to reduced steric hindrance between the oxime hydroxyl and substituents. Comparative studies on analogous compounds (e.g., 2-(4-methoxyphenyl)cyclopropylmethanone oxime) show E-isomers have enhanced hydrogen-bonding capacity, affecting solubility and receptor binding . Activity assays (e.g., enzyme inhibition) under controlled stereochemical conditions are recommended to isolate stereospecific effects .

Q. What mechanistic insights exist regarding the role of transition metal catalysts in the synthesis of aryl-furyl methanone oximes?

  • Methodological Answer : Pd and Cu catalysts facilitate oxidative coupling or Si–C bond cleavage in related oxime precursors. For example, Pd-catalyzed silylene transfer reactions enable silacycle formation, which can be hydrolyzed to oximes . Mechanistic studies using DFT calculations or isotopic labeling (e.g., 18^{18}O in hydroxylamine) could clarify catalyst participation in C=N bond formation .

Q. Are there conflicting reports on the compound’s stability under different pH conditions, and how can these discrepancies be resolved methodologically?

  • Methodological Answer : Oximes are pH-sensitive; stability studies in buffers (pH 1–13) reveal decomposition via hydrolysis or Beckmann rearrangement. Contradictory data may arise from solvent effects (e.g., aqueous vs. acetonitrile). Accelerated stability testing (40–60°C) with HPLC monitoring quantifies degradation kinetics. For example, 4-methoxyphenyl oximes show higher alkaline stability than chlorophenyl analogs .

Q. How can computational chemistry methods predict the electronic properties and potential reaction pathways of this oxime derivative?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects on stability (e.g., water vs. DMSO).
  • Docking Studies : Screen against biological targets (e.g., kinases) to hypothesize binding modes. While direct computational data on this compound is limited, analogous furyl-oxime systems show strong correlation between computed dipole moments and experimental solubility .

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (40–85%) may stem from uncontrolled E/Z isomer ratios or purification losses. Implementing in situ IR to monitor reaction progress and using chiral stationary phases for HPLC can improve reproducibility .
  • Biological Activity Conflicts : Divergent IC50_{50} values in literature may arise from assay conditions (e.g., cell line variability). Standardized protocols (e.g., MTT assays with triplicate runs) and metabolite profiling (LC-MS) are advised .

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